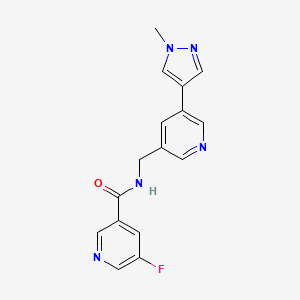

5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide” is a heterocyclic compound . It is part of a class of compounds that have shown a broad range of chemical and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and it is insoluble in water .Scientific Research Applications

Fluorinated Pyrimidines in Cancer Therapy

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are extensively utilized in cancer treatment due to their ability to inhibit thymidylate synthase, a key enzyme in DNA synthesis. Research developments in fluorine chemistry have significantly contributed to the more precise use of these compounds in treating cancer, with 5-FU being the most widely used, treating over 2 million cancer patients annually. This research includes methods for 5-FU synthesis, incorporating radioactive and stable isotopes to study metabolism and biodistribution, and preparing RNA and DNA substituted with fluorinated pyrimidines for biophysical and mechanistic studies. These compounds' interaction with nucleic acids, impacting structure and dynamics, has been elucidated through both computational and experimental studies, highlighting new insights into their mechanisms of action beyond thymidylate synthase inhibition, including effects on RNA- and DNA-modifying enzymes (Gmeiner, 2020).

Pharmacophore Design for Kinase Inhibition

Compounds with a pyridine scaffold have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. The review of synthetic compounds with tri- and tetra-substituted imidazole scaffolds explores their design, synthesis, and activity studies. These inhibitors bind to the ATP pocket of p38 kinase, displaying high selectivity and potency, contributing to the understanding of kinase inhibition mechanisms (Scior et al., 2011).

Nicotinamide in Neuroprotection and Cognitive Function

Nicotinamide, a form of vitamin B3 and a precursor of nicotinamide adenine dinucleotide (NAD+), plays a critical role in cellular energy production, stress responses, and longevity. It has been explored for its potential neuroprotective effects and its ability to influence the neurobiology of addiction, suggesting a possible therapeutic target for addictive behavior and cognitive impairment. This includes evidence that raising intracellular NAD+ levels may benefit patients with food addiction and/or substance abuse, highlighting nicotinamide's importance in neuroscience research (Braidy et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes likeNicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .

Mode of Action

It’s plausible that it interacts with its target enzyme, possibly throughhydrogen bonding and π-π interactions , leading to changes in the enzyme’s activity .

Biochemical Pathways

The compound likely affects the NAD+ salvage pathway by interacting with NAMPT . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including energy metabolism, DNA repair, cell survival, and aging .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could influence their bioavailability.

Result of Action

Given its potential interaction with nampt and the nad+ salvage pathway , it could influence cellular energy metabolism, DNA repair processes, and cellular aging.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and therefore its bioavailability could be affected by the pH of the environment . .

Properties

IUPAC Name |

5-fluoro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O/c1-22-10-14(8-21-22)12-2-11(4-18-6-12)5-20-16(23)13-3-15(17)9-19-7-13/h2-4,6-10H,5H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMNPLKZJRGZKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[5-(2-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2478704.png)

![(E)-2-(2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2478709.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2478710.png)

![4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2478712.png)

![(2-(4-methoxyphenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2478713.png)

![2-[(2-Iodobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2478716.png)

![1-benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2478720.png)